molecular formula C8H9ClN2O2 B13304460 6-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid

6-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13304460
M. Wt: 200.62 g/mol
InChI Key: PKOIZZQTYKAJOE-UHFFFAOYSA-N
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Description

6-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a chlorine atom at the 6th position, an isopropyl group at the 2nd position, and a carboxylic acid group at the 4th position on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and isopropylamine.

    Nucleophilic Substitution: The chlorine atom at the 2nd position of 2-chloropyrimidine is substituted with an isopropyl group using isopropylamine under basic conditions.

    Chlorination: The resulting compound is then chlorinated at the 6th position using a chlorinating agent such as phosphorus oxychloride (POCl3).

    Carboxylation: Finally, the compound is carboxylated at the 4th position using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the carboxylic acid group.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidine: Lacks the isopropyl and carboxylic acid groups.

    4-Carboxypyrimidine: Lacks the chlorine and isopropyl groups.

    6-Chloropyrimidine: Lacks the isopropyl and carboxylic acid groups.

Uniqueness

6-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

6-chloro-2-propan-2-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H9ClN2O2/c1-4(2)7-10-5(8(12)13)3-6(9)11-7/h3-4H,1-2H3,(H,12,13)

InChI Key

PKOIZZQTYKAJOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CC(=N1)Cl)C(=O)O

Origin of Product

United States

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